molecular formula C10H12O3 B8368600 4-(Tetrahydrofuran-3-yl)benzene-1,3-diol

4-(Tetrahydrofuran-3-yl)benzene-1,3-diol

Cat. No. B8368600
M. Wt: 180.20 g/mol
InChI Key: FUKQOJUXJRTDBH-UHFFFAOYSA-N
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Patent
US08372879B2

Procedure details

A mixture of 1.56 g of 3-(2,4-bis(benzyloxy)-phenyl)tetrahydrofuran-3-ol in 25 ml of ethyl acetate, in the presence of 780 mg of palladium-on-charcoal at 10%, is stirred at ambient temperature under a hydrogen pressure of 5 bar for 7 hours. The reaction medium is filtered and then the filtrate is evaporated. The residue is chromatographed on silica gel, elution being carried out with 50/50 heptane/ethyl acetate. The solid obtained is crystallized from dichloromethane/heptane. 285 mg of 4-(tetrahydrofuran-3-yl)benzene-1,3-diol are obtained in the form of a white powder. Yield=36%.
Name
3-(2,4-bis(benzyloxy)-phenyl)tetrahydrofuran-3-ol
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
780 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[C:13]([O:15]CC2C=CC=CC=2)[CH:12]=[CH:11][C:10]=1[C:23]1(O)[CH2:27][CH2:26][O:25][CH2:24]1)C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[O:25]1[CH2:26][CH2:27][CH:23]([C:10]2[CH:11]=[CH:12][C:13]([OH:15])=[CH:14][C:9]=2[OH:8])[CH2:24]1

Inputs

Step One
Name
3-(2,4-bis(benzyloxy)-phenyl)tetrahydrofuran-3-ol
Quantity
1.56 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)OCC1=CC=CC=C1)C1(COCC1)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
780 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel, elution
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from dichloromethane/heptane

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)C1=C(C=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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